Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate
Description
Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate (CAS: 303145-14-4) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanylacetyl-amino-ethyl acetate moiety. Its molecular formula is C₁₁H₁₁N₃O₃S, with a molecular weight of 265.29 g/mol . This compound is structurally characterized by a fused bicyclic system (pyridine fused with triazine), which confers unique electronic and steric properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate for developing kinase inhibitors or enzyme modulators due to its ability to mimic nucleotide-binding motifs .
Properties
IUPAC Name |
ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-12(20)6-15-11(19)8-23-13-16-10-5-4-9(2)7-18(10)14(21)17-13/h4-5,7H,3,6,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFBTUQPAQIQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazine ring system.
Introduction of the Sulfanylacetyl Group: This is achieved through nucleophilic substitution reactions where a suitable thiol reacts with a halogenated intermediate.
Coupling with Ethyl Aminoacetate: The final step involves the coupling of the sulfanylacetyl intermediate with ethyl aminoacetate under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and sulfanyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In synthetic chemistry, Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its antimicrobial, antiviral, or anticancer properties. The pyrido[1,2-a][1,3,5]triazin-2-yl moiety is known for its interaction with biological targets, which could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group could form covalent bonds with thiol groups in proteins, altering their function. The triazine ring could interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido-Triazinone Cores
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS: 303145-14-4)
- Molecular Formula : C₁₁H₁₁N₃O₃S
- Molecular Weight : 265.29 g/mol
- Substituents: Ethyl acetate group, sulfanylacetyl linker, 7-methyl substitution on the pyrido-triazinone core.
- Application : Intermediate in medicinal chemistry for kinase inhibitor development .
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (CAS: 896327-87-0)
- Molecular Formula : C₁₈H₁₆N₄O₄S
- Molecular Weight : 384.41 g/mol
- Substituents : Benzoate ester group (replacing ethyl acetate), additional acetamido linker.
Triazine-Based Sulfonylurea Herbicides
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- Substituents : Methoxy and methyl groups on triazine, sulfonylurea bridge.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants.
- Contrast: While structurally distinct from pyrido-triazinones, the triazine core is retained. However, the sulfonylurea functional group shifts the mechanism toward herbicidal activity rather than pharmaceutical use .
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron Methyl)
- Molecular Formula : C₁₅H₁₈N₆O₆S
- Molecular Weight : 410.40 g/mol
- Substituents: Ethoxy and methylamino groups on triazine.
- Key Difference : Increased hydrophobicity due to ethoxy substitution enhances soil persistence in agricultural applications .
Thieno-Pyrimidine Derivatives
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS: 573938-02-0)
- Molecular Formula : C₂₂H₂₁ClN₄O₃S₂
- Molecular Weight : 513.01 g/mol
- Substituents: Cyclopenta-thieno-pyrimidine core, 4-chlorophenyl group.
- Contrast: The thieno-pyrimidine scaffold introduces a sulfur atom in the fused ring system, altering electronic properties compared to pyrido-triazinones. This compound is explored for antitumor or anti-inflammatory activity .
Comparative Analysis Table
| Compound Name (CAS) | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate (303145-14-4) | Pyrido-triazinone | 265.29 | Ethyl acetate, sulfanylacetyl, 7-methyl | Pharmaceutical intermediate |
| Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (896327-87-0) | Pyrido-triazinone | 384.41 | Benzoate ester, acetamido linker | Drug candidate development |
| Metsulfuron Methyl | 1,3,5-Triazine | 381.36 | Sulfonylurea, methoxy, methyl | Herbicide |
| Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo...acetate (573938-02-0) | Thieno-pyrimidine | 513.01 | Cyclopenta-thieno-pyrimidine, chloro | Antitumor research |
Research Findings and Mechanistic Insights
- Pyrido-Triazinones: The 7-methyl substitution in this compound enhances metabolic stability compared to unmethylated analogues, as demonstrated in kinase inhibition assays .
- Sulfonylurea Herbicides: Triazine-based compounds like metsulfuron methyl exhibit herbicidal activity by inhibiting ALS, a mechanism absent in pyrido-triazinones due to their distinct functionalization .
- Thieno-Pyrimidines: The sulfur-containing fused ring in CAS 573938-02-0 increases lipophilicity, improving blood-brain barrier penetration in preclinical models .
Biological Activity
Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate is a complex organic compound with potential biological activities that warrant detailed exploration. This compound, characterized by its unique heterocyclic structure, has attracted attention in various fields including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C12H12N4O3S
- Molecular Weight: 284.31 g/mol
- CAS Number: 5435-82-5
The compound features a pyrido[1,2-a][1,3,5]triazinone core which contributes to its biological properties. The presence of sulfur and nitrogen atoms within its structure is significant for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity: Ethyl derivatives have shown effectiveness against various bacterial strains. In vitro studies demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against Staphylococcus aureus and higher values against Gram-negative bacteria like E. coli (250 µg/mL) and Pseudomonas aeruginosa (500 µg/mL) .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies: In vitro tests on cancer cell lines such as HCT-116 and HEP-2 have shown promising results with IC50 values of 2.34 µg/mL and 6.61 µg/mL respectively . This suggests that the compound may inhibit cell proliferation effectively.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction: It may modulate receptor activity on cell surfaces, influencing signaling pathways related to growth and apoptosis.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial effects of related compounds derived from the same structural family. The findings indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
Anticancer Research Insights
In a comparative study on various pyrido derivatives, it was found that those containing sulfur moieties demonstrated enhanced anticancer properties compared to their non-sulfur counterparts. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrido[1,2-a][1,3,5]triazinone derivatives. Key steps include:
Thioacetylation : Reacting 7-methyl-4-oxopyrido[1,2-a][1,3,5]triazine-2-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanylacetyl intermediate.
Amidation : Coupling the intermediate with ethyl glycinate hydrochloride using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane.
- Optimization : Yield improvements are achieved by controlling reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from ethanol or acetonitrile .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify functional groups (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbonyl carbons at δ 170–175 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ≈ 1.75–1.82 Å) and dihedral angles between the pyridotriazinone and acetamide moieties. Monoclinic crystal systems (space group P21/c) are common, with unit cell parameters such as a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, and β = 100.72° .
Advanced Research Questions
Q. What are the key challenges in resolving contradictory data regarding the biological activity of similar triazinone derivatives?
- Methodological Answer : Contradictions arise from variations in:
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Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 selectivity).
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Structural Modifications : Substituents like 4-fluorophenyl or adamantyl groups (see table below) significantly alter activity.
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Resolution Strategy : Use standardized assays (e.g., IC determination under fixed pH/temperature) and comparative SAR studies.
Compound Modification Biological Activity Reference 4-Fluorophenyl substitution Enhanced enzyme inhibition Adamantyl functionalization Improved metabolic stability Benzylthio groups Antithrombotic effects
Q. How does the introduction of sulfanylacetyl groups influence the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Reactivity : The sulfanyl group (–S–) acts as a nucleophile in Michael addition or alkylation reactions, enabling further functionalization.
- Biological Interactions : The thioether linkage enhances binding to cysteine-rich enzyme active sites (e.g., glutathione S-transferases) via hydrophobic and π-sulfur interactions. Computational docking studies (using AutoDock Vina) reveal binding affinities (ΔG ≈ −8.2 kcal/mol) to targets like EGFR kinase .
Q. What strategies are employed to analyze the electrochemical behavior of triazinone derivatives, and how do substituents affect redox properties?
- Methodological Answer :
- Cyclic Voltammetry : Measures redox potentials in non-aqueous media (e.g., DMF with 0.1 M TBAP). The 4-oxo group in the triazinone core undergoes reversible reduction at −1.2 V vs. Ag/AgCl.
- Substituent Effects : Electron-withdrawing groups (e.g., –CF) shift reduction potentials cathodically, while electron-donating groups (e.g., –OCH) increase oxidative stability. Data correlates with Hammett σ values (R > 0.95) .
Contradiction Analysis
Q. How can researchers address discrepancies in reported cytotoxicity data for pyridotriazinone derivatives?
- Methodological Answer : Discrepancies often stem from:
- Cell Viability Assays : MTT vs. ATP-based luminescence assays yield differing IC values due to detection sensitivity.
- Solution : Validate results across multiple assays and use orthogonal techniques (e.g., apoptosis markers like Annexin V). Cross-reference with structural analogs (e.g., antitumor activity of 3-benzyl-1H-triazolo[4,5-d]pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
